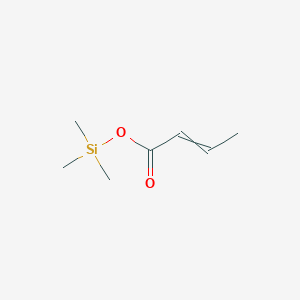
Trimethylsilyl (2E)-2-Butenoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Trimethylsilyl crotonate is an organic compound with the chemical formula C7H14O2Si . It is a derivative of crotonic acid where the hydrogen atom of the carboxyl group is replaced by a trimethylsilyl group. This compound is characterized by its ability to participate in various chemical reactions, making it valuable in synthetic organic chemistry.
準備方法
Synthetic Routes and Reaction Conditions: Trimethylsilyl crotonate can be synthesized through the esterification of crotonic acid with trimethylsilyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, yielding the desired product with high efficiency.
Industrial Production Methods: In industrial settings, the production of trimethylsilyl crotonate involves similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product.
化学反応の分析
Types of Reactions: Trimethylsilyl crotonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form crotonic acid.
Reduction: Reduction reactions can convert it back to crotonic acid or other derivatives.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.
Major Products Formed:
Oxidation: Crotonic acid.
Reduction: Crotonic acid or other reduced derivatives.
Substitution: Various substituted crotonates depending on the reagents used.
科学的研究の応用
Trimethylsilyl crotonate has diverse applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of polymers and other complex molecules.
Biology: Its derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of trimethylsilyl crotonate involves its ability to act as a protecting group in organic synthesis. The trimethylsilyl group can temporarily protect reactive sites on molecules, allowing for selective reactions to occur. This property is particularly useful in multi-step synthesis processes.
類似化合物との比較
- Trimethylsilyl acetate
- Trimethylsilyl propionate
- Trimethylsilyl butyrate
Comparison: Trimethylsilyl crotonate is unique due to the presence of the crotonate moiety, which imparts distinct reactivity compared to other trimethylsilyl esters. Its ability to participate in polymerization reactions and its role as a protecting group in organic synthesis highlight its versatility.
特性
分子式 |
C7H14O2Si |
|---|---|
分子量 |
158.27 g/mol |
IUPAC名 |
trimethylsilyl but-2-enoate |
InChI |
InChI=1S/C7H14O2Si/c1-5-6-7(8)9-10(2,3)4/h5-6H,1-4H3 |
InChIキー |
VZRSIPIZCRNSAV-UHFFFAOYSA-N |
正規SMILES |
CC=CC(=O)O[Si](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[3-hydroxy-2,2-dimethyl-4-[[3-(2-octatriaconta-20,23,26,29,32-pentaenoylsulfanylethylamino)-3-oxopropyl]amino]-4-oxobutoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] phosphate](/img/structure/B15287267.png)
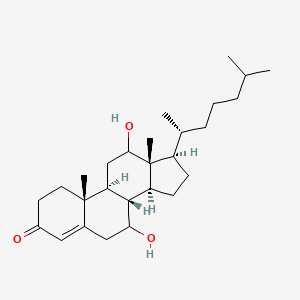
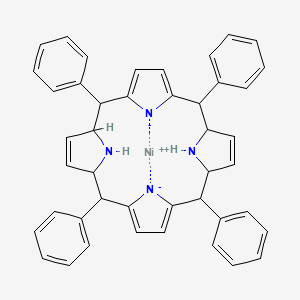
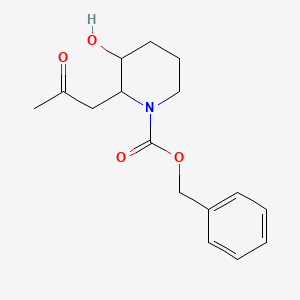


![(6R,13S,17R)-17-ethynyl-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,6,17-triol](/img/structure/B15287316.png)

![[5-Hydroxy-3-(4-methylbenzoyl)oxyoxolan-2-yl]methyl 4-methylbenzoate](/img/structure/B15287335.png)
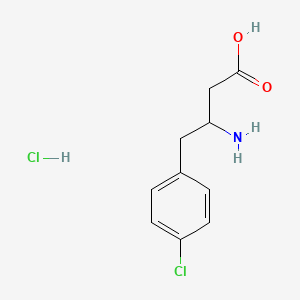
![2-fluoro-1-[(2Z)-2-(nitromethylidene)-1,3-thiazinan-3-yl]ethanone](/img/structure/B15287346.png)
![[(1R,2S)-3-hydroxy-1-[2-(1,1,2,2,2-pentadeuterioethoxy)phenoxy]-1-phenylpropan-2-yl] methanesulfonate](/img/structure/B15287353.png)
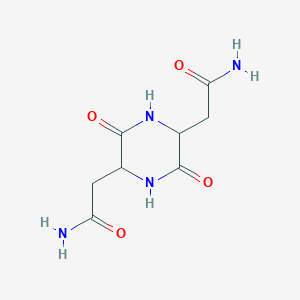
![3-[18-(2-carboxyethyl)-7,12-bis(ethenyl)-3,8,13,17,22-pentamethyl-23H-porphyrin-2-yl]propanoic acid](/img/structure/B15287370.png)
